molecular formula C26H32N4O3S B2560811 N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1286698-45-0

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2560811
CAS RN: 1286698-45-0
M. Wt: 480.63
InChI Key: YUONCZGTXIOSPL-UHFFFAOYSA-N
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Description

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions

Research has shown that compounds structurally related to N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exhibit specific molecular interactions with biological receptors. For instance, a study on the molecular interaction of a cannabinoid receptor antagonist revealed the importance of the N1 aromatic ring moiety in the steric binding interaction with the receptor, similar to the role of certain side chains in cannabinoid agonists (Shim et al., 2002).

Pharmacological Effects

Compounds with a similar structure have been examined for their pharmacological properties. For example, the selective antagonism at orexin receptors by certain compounds indicates a potential role in modulating behaviors related to feeding, stress, and possibly other compulsive disorders, which could be relevant for compounds like this compound (Piccoli et al., 2012).

Chemical Synthesis and Modification

Research on the synthesis and modification of related compounds has contributed to understanding their chemical properties and potential applications. For instance, the study of RuO4-mediated oxidation of N-benzylated tertiary amines sheds light on the chemical behavior and possible modifications of piperidine derivatives, which could be applicable to this compound (Petride et al., 2004).

Potential Therapeutic Applications

The investigation into the therapeutic applications of structurally related compounds provides insights into the possible uses of this compound. Research on novel piperidine derivatives as anti-acetylcholinesterase agents, for instance, highlights the potential of such compounds in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).

Mechanism of Action

properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-34-23-9-3-2-6-20(23)18-29-14-11-19(12-15-29)17-27-25(32)26(33)28-21-7-4-8-22(16-21)30-13-5-10-24(30)31/h2-4,6-9,16,19H,5,10-15,17-18H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUONCZGTXIOSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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